2,6-Difluoro-4-(trifluoromethyl)nicotinaldehyde
CAS No.:
Cat. No.: VC17989082
Molecular Formula: C7H2F5NO
Molecular Weight: 211.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H2F5NO |
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Molecular Weight | 211.09 g/mol |
IUPAC Name | 2,6-difluoro-4-(trifluoromethyl)pyridine-3-carbaldehyde |
Standard InChI | InChI=1S/C7H2F5NO/c8-5-1-4(7(10,11)12)3(2-14)6(9)13-5/h1-2H |
Standard InChI Key | KXXWHCPTBGBVEZ-UHFFFAOYSA-N |
Canonical SMILES | C1=C(C(=C(N=C1F)F)C=O)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2,6-Difluoro-4-(trifluoromethyl)nicotinaldehyde (C₇H₂F₅NO) features a pyridine core with three distinct substituents:
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Fluorine atoms at positions 2 and 6, which introduce electronegativity and steric effects.
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A trifluoromethyl (-CF₃) group at position 4, contributing to hydrophobicity and electron-withdrawing characteristics.
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An aldehyde (-CHO) group at position 3, enabling covalent interactions with nucleophilic residues in proteins or other substrates .
This substitution pattern creates a polarized electron distribution, with the aldehyde group acting as an electrophilic center and the fluorine atoms modulating ring electronics.
Physicochemical Characteristics
While experimental data for this compound is sparse, key properties can be inferred from structurally related TFMP derivatives:
The trifluoromethyl group significantly increases lipid solubility, while the aldehyde enhances reactivity toward amines and thiols .
Synthetic Pathways and Challenges
Retrosynthetic Analysis
The synthesis of 2,6-difluoro-4-(trifluoromethyl)nicotinaldehyde likely involves:
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Core Pyridine Formation: Cyclocondensation of trifluoromethyl-containing precursors (e.g., ethyl trifluoroacetate) with ammonia or amines under catalytic conditions .
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Fluorination: Selective introduction of fluorine atoms via halogen exchange (Halex reaction) using KF or CsF at elevated temperatures .
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Aldehyde Functionalization: Oxidation of a methyl group or direct formylation using Vilsmeier-Haack conditions .
Key Challenges
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Regioselectivity: Ensuring precise substitution at the 2,6-positions requires careful control of reaction conditions to avoid polyfluorination by-products .
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Stability of Aldehyde Group: The aldehyde moiety is prone to oxidation or nucleophilic attack, necessitating protective strategies during synthesis .
Applications in Agrochemical and Pharmaceutical Development
Pharmaceutical Relevance
The aldehyde functionality allows this compound to act as a:
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Protease Inhibitor: Covalent binding to catalytic serine or cysteine residues (e.g., in viral proteases) .
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Anticancer Agent: Targeting kinases via Schiff base formation with lysine residues .
Biological Activity and Mechanistic Insights
Enzyme Inhibition Mechanisms
The aldehyde group forms reversible or irreversible complexes with enzymes:
This mechanism is exploited in drugs like bortezomib, a proteasome inhibitor . Fluorine atoms augment binding by inducing dipole interactions with protein backbones .
Toxicity and Metabolic Considerations
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CYP450 Interactions: Fluorine substitution reduces oxidative metabolism, prolonging half-life .
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Reactive Aldehyde Mitigation: Potential formation of Schiff bases with glutathione necessitates toxicity screening .
Future Research Directions
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Synthetic Optimization: Developing one-pot methodologies to improve yield and purity.
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Target Identification: High-throughput screening against kinase or protease libraries.
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Environmental Impact Studies: Assessing degradation pathways and ecotoxicology.
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